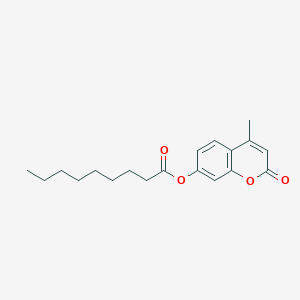

4-Methylumbelliferyl nonanoate

Beschreibung

Historical Development of 4-Methylumbelliferone (B1674119) (4-MU) Derivatives as Enzyme Substrates

The coumarin (B35378) derivative 4-methylumbelliferone (4-MU), also known as hymecromone, has long been recognized for its fluorescent properties and has served as a foundational scaffold for the development of a wide array of fluorogenic enzyme substrates. ekb.egwikipedia.org Historically, derivatives of 4-MU have been synthesized to create substrates for a diverse range of enzymes by linking the hydroxyl group of 4-MU to different chemical moieties that are recognized by specific enzymes. researchgate.net For instance, the conjugation of 4-MU with sugars has led to substrates for glycosidases, while esterification with fatty acids has produced substrates for lipases and esterases. medchemexpress.commdpi.com The first documented use of 4-MU in the context of inhibiting hyaluronan synthesis was in 1995. nih.gov The versatility and inherent fluorescence of the 4-MU core have made its derivatives a staple in enzyme research for decades. ekb.eg

The Role of Fluorogenic Probes in Modern Enzymatic Assays

Fluorogenic probes have become indispensable in contemporary enzymatic assays due to their exceptional sensitivity and the ability to provide real-time measurements of enzyme activity. nih.govpnas.org Unlike colorimetric substrates, fluorogenic assays often exhibit lower background signals and a wider dynamic range, allowing for the detection of minute amounts of enzymatic activity. nih.gov These probes are instrumental in high-throughput screening for drug discovery, where the rapid and quantitative assessment of enzyme inhibition is crucial. Furthermore, cell-permeable fluorogenic probes have enabled the visualization and quantification of enzymatic activity within living cells and even in vivo, offering unparalleled spatiotemporal resolution of biological processes. acs.orgnih.gov This capability is critical for understanding the complex dynamics of cellular metabolism and the role of enzymes in various disease states. pnas.org

Overview of 4-METHYLUMBELLIFERYL NONANOATE (B1231133) as a Benchmark Fluorogenic Substrate

4-Methylumbelliferyl Nonanoate is a well-established fluorogenic substrate primarily used for the detection and quantification of lipase (B570770) and esterase activity. chemimpex.commedchemexpress.com Structurally, it is an ester of 4-methylumbelliferone and nonanoic acid. In its native, esterified form, the compound is non-fluorescent. adipogen.com However, upon enzymatic hydrolysis by a lipase or esterase, the nonanoic acid moiety is cleaved, releasing the highly fluorescent compound 4-methylumbelliferone. medchemexpress.combiosynth.com

The liberated 4-methylumbelliferone exhibits a strong blue fluorescence, typically with an excitation maximum around 360-370 nm and an emission maximum in the range of 440-470 nm. biosynth.com The fluorescence intensity is directly proportional to the amount of 4-methylumbelliferone produced, which in turn corresponds to the activity of the enzyme being assayed. adipogen.com This direct relationship allows for a continuous and quantitative measurement of enzyme kinetics.

The utility of this compound extends to various research and industrial applications. In biochemical research, it is frequently used to study the kinetics and inhibition of lipases and esterases, contributing to a better understanding of lipid metabolism. chemimpex.com It has also been employed in microbiology to detect esterase activity in bacterial strains, such as Legionella pneumophila. asm.org In the food industry, this substrate can be used to assess food quality by detecting lipolytic activity, which can be an indicator of spoilage. chemimpex.com

Below are tables detailing the chemical properties of this compound and the spectral properties of its fluorescent product, 4-Methylumbelliferone.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18319-93-2 biosynth.combiosynth.com |

| Molecular Formula | C₁₉H₂₄O₄ biosynth.combiosynth.com |

| Molecular Weight | 316.39 g/mol biosynth.comcymitquimica.com |

| Appearance | White to off-white powder/crystals adipogen.comcymitquimica.com |

| IUPAC Name | (4-methyl-2-oxochromen-7-yl) nonanoate |

| Solubility | Soluble in water, methanol, and acetone (B3395972) adipogen.com |

| Melting Point | 47-50 °C biosynth.combiosynth.com |

| Boiling Point | 453.2 °C (Predicted) |

Table 2: Spectral Properties of 4-Methylumbelliferone

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~360 - 370 biosynth.com |

| Emission Maximum | ~440 - 470 biosynth.com |

| Fluorescence Color | Blue adipogen.combiosynth.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-3-4-5-6-7-8-9-18(20)22-15-10-11-16-14(2)12-19(21)23-17(16)13-15/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJIWAFZZKFSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171396 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18319-93-2 | |

| Record name | Nonanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18319-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Principles and Fluorescent Signal Generation

Enzymatic Hydrolysis of 4-METHYLUMBELLIFERYL NONANOATE (B1231133) and Release of 4-Methylumbelliferone (B1674119)

4-Methylumbelliferyl nonanoate (4-MUN) is a fluorogenic substrate primarily employed in the detection and quantification of lipase (B570770) and esterase activity. biosynth.comchemimpex.commedchemexpress.com The core principle of its application lies in the enzymatic hydrolysis of the ester bond linking the nonanoate moiety to the 4-methylumbelliferone (4-MU) core. medchemexpress.combiosynth.com This cleavage, catalyzed by enzymes such as lipases, liberates the highly fluorescent molecule, 4-methylumbelliferone. medchemexpress.combiosynth.comadipogen.com The non-fluorescent nature of the intact substrate and the subsequent release of the fluorescent 4-MU upon enzymatic action form the basis of sensitive activity assays. adipogen.com

The enzymatic reaction can be represented as follows:

This compound + H₂O ---(Lipase/Esterase)--> 4-Methylumbelliferone + Nonanoic Acid

This process is widely utilized in various research and industrial applications, including the study of enzyme kinetics, the screening for enzyme inhibitors, and the assessment of lipolytic activity in food products to detect spoilage. chemimpex.com

Spectroscopic Characteristics of 4-Methylumbelliferone

The utility of 4-MUN as a substrate is intrinsically linked to the distinct spectroscopic properties of its hydrolysis product, 4-methylumbelliferone. 4-MU is a fluorescent compound, meaning it absorbs light at a specific wavelength (excitation) and emits light at a longer wavelength (emission). aatbio.com The fluorescence of 4-MU is characterized by an excitation peak around 360-365 nm and an emission peak in the blue region of the spectrum, at approximately 445-450 nm. aatbio.comsigmaaldrich.com However, these values can be influenced by environmental factors, most notably pH. caymanchem.com

| Spectroscopic Property | Wavelength (nm) | Conditions |

| Excitation Maximum | 360 | High pH (>9) aatbio.comcogershop.com |

| Emission Maximum | 448 | High pH (>9) aatbio.comcogershop.com |

| Excitation Maximum (Low pH) | 320 | Low pH (1.97-6.72) caymanchem.com |

| Emission Maximum (pH dependent) | 445-455 | caymanchem.com |

Environmental and Systemic Factors Influencing 4-Methylumbelliferone Fluorescence

The intensity of the fluorescent signal generated from the enzymatic hydrolysis of 4-MUN is not solely dependent on the concentration of the liberated 4-MU. Several environmental and systemic factors can significantly modulate the fluorescence output.

pH Dependence of 4-Methylumbelliferone Emission Intensity

The fluorescence of 4-methylumbelliferone is highly dependent on the pH of the solution. researchgate.netbrainly.com The fluorescence intensity is generally low in acidic conditions and increases significantly as the pH becomes more alkaline. brainly.com This is attributed to the deprotonation of the 7-hydroxyl group of the coumarin (B35378) ring at higher pH values. biosynth.com The anionic form of 4-MU exhibits much stronger fluorescence than the neutral form. Maximum fluorescence intensity is typically achieved at a pH of 9 or higher, with some studies indicating a plateau above pH 10. sigmaaldrich.comcogershop.comresearchgate.net The fluorescence at pH 10.3 can be approximately 100 times more intense than at pH 7. cogershop.com This pH sensitivity is a critical consideration in assay design, often requiring the addition of a buffer to maintain an optimal alkaline pH for maximal signal detection. researchgate.net Research has shown that while the oleic ester of 4-methylumbelliferone is a suitable substrate at pH 8.0 and 10.0, the optimal pH for fluorescence on a this compound substrate was found to be 4.0 in one study. researchgate.net

Substrate Concentration Optimization for Signal Detection

Optimizing the substrate concentration is crucial for achieving sensitive and accurate measurements of enzyme activity. The concentration of 4-MUN should be sufficient to ensure that the enzyme is saturated, meaning the rate of the reaction is limited by the enzyme concentration and not the availability of the substrate. However, excessively high concentrations of the substrate or the fluorescent product, 4-MU, can lead to artifacts such as self-quenching, where the fluorescence intensity decreases at high concentrations. nih.gov Therefore, determining the optimal substrate concentration often involves empirical testing to find a balance that provides a robust signal without introducing measurement artifacts. In one study, a concentration of 200 μM this compound was used for zymogram analysis of lipases. koreascience.kr

Applications in Enzyme Activity Profiling and Characterization

Quantification of Lipase (B570770) Activity Using 4-METHYLUMBELLIFERYL NONANOATE (B1231133)

The use of 4-MUN is a sensitive and established method for measuring the activity of lipases (triacylglycerol acylhydrolases), which are enzymes that hydrolyze fats (triglycerides). biosynth.combiosynth.com

Assessment of General Lipase Activity

4-MUN serves as a valuable substrate for determining the general activity of various lipases in a continuous fluorometric assay. biosynth.com The principle of the assay is the enzymatic cleavage of the nonanoate ester bond, which liberates the fluorescent 4-methylumbelliferone (B1674119). lu.sesemanticscholar.org The resulting increase in fluorescence over time can be monitored using a fluorometer, allowing for a quantitative measurement of lipase activity. researchgate.net One unit of lipase activity is often defined as the amount of enzyme that releases one micromole of 4-methylumbelliferone per unit of time under specified conditions. cerealsgrains.org This method has been applied to quantify lipase activity from diverse sources, including oats and various microorganisms. cerealsgrains.orgmdpi.com For example, zymogram analysis, a technique that detects enzymatic activity directly in polyacrylamide gels after electrophoresis, has utilized 4-MUN to visualize active lipase bands from fungi like Mortierella echinosphaera, Rhizomucor miehei, and Rhizopus oryzae. mdpi.comresearchgate.netresearchgate.net

Specificity Studies for Diverse Lipase Enzymes

4-MUN is instrumental in studying the substrate specificity of different lipases. By comparing the rate at which various lipases hydrolyze 4-MUN relative to other 4-methylumbelliferyl esters with different fatty acid chain lengths (e.g., butyrate, oleate), researchers can construct a specificity profile for each enzyme. cambridge.orgfrontiersin.org

A study evaluating lipases from 11 strains of psychrotrophic bacteria isolated from milk found that all strains were more active against 4-methylumbelliferyl nonanoate (C9) than against 4-methylumbelliferyl oleate (B1233923) (C18) when tested in a buffer system. cambridge.org This indicates a preference for medium-chain fatty acids over long-chain ones for these particular bacterial lipases under those conditions. cambridge.org Similarly, research on fungal lipases has shown varying preferences. Lipases from Rhizomucor miehei and Rhizopus species demonstrated a preference for substrates with C8-C12 acyl chains, whereas lipases from Mortierella species showed broader specificity, effectively hydrolyzing p-nitrophenyl esters with C3-C10 and C4-C12 fatty acids. u-szeged.hu

| Enzyme Source | Substrate Preference (Compared Acyl Chain Lengths) | Research Context |

| Psychrotrophic Bacteria (11 strains) | Higher activity on 4-MUN (C9) vs. 4-MU Oleate (C18) in buffer. cambridge.org | Dairy science, milk spoilage. cambridge.org |

| Rhizomucor miehei | High specificity for p-Nitrophenyl esters with C6-C12 acids. u-szeged.hu | Fungal biotechnology. u-szeged.hu |

| Rhizopus oryzae | Preference for C8-C12 aryl substrates. u-szeged.hu | Fungal biotechnology. u-szeged.hu |

| Mortierella echinosphaera | Broad specificity, effectively hydrolyzing p-Nitrophenyl esters with C3-C10 acids. u-szeged.hunih.gov | Fungal biotechnology, organic solvent-tolerant enzymes. nih.gov |

Detection of Lipase Deficiency in Biological Systems (e.g., Pancreatic Insufficiency)

Assays utilizing 4-MUN are employed in the context of diagnosing conditions characterized by lipase deficiency, such as exocrine pancreatic insufficiency (EPI). biosynth.comnih.gov EPI occurs when the pancreas fails to produce or secrete sufficient amounts of digestive enzymes, particularly pancreatic lipase, leading to fat maldigestion. nih.govchirhoclin.com While direct measurement of serum lipase is generally not useful for diagnosing EPI, functional assays are critical. revmed.ch The principle involves measuring the functional output of lipolytic enzymes in a biological sample.

Another significant application is in screening for lysosomal acid lipase (LAL) deficiency, a rare genetic disorder that leads to the accumulation of cholesteryl esters and triglycerides and includes conditions like Wolman disease and Cholesteryl Ester Storage Disease (CESD). nih.govnih.gov Fluorometric assays using 4-MU derivatives are a cornerstone of screening for such lysosomal storage diseases. nih.gov For instance, a study measuring LAL activity in dried blood spots (DBS) successfully differentiated between normal controls, carriers, and patients with CESD by quantifying the release of 4-methylumbelliferone from a substrate. nih.gov

| Condition | Diagnostic Principle | Sample Type | Key Findings |

| Exocrine Pancreatic Insufficiency (EPI) | Functional assessment of pancreatic lipase activity. nih.govrevmed.ch | Stool, Duodenal fluid. revmed.ch | Reduced lipase activity indicates maldigestion. nih.gov |

| Lysosomal Acid Lipase (LAL) Deficiency | Measurement of LAL activity using a fluorogenic substrate. nih.govnih.gov | Dried Blood Spots (DBS), Leukocytes. nih.govnih.gov | Significantly lower LAL activity in patients compared to controls and carriers. nih.gov |

Characterization of Esterase and Carboxylesterase Activities

4-MUN is also a fluorogenic substrate for esterases in general, including carboxylesterases (CES), which are enzymes that catalyze the hydrolysis of a wide variety of esters. medchemexpress.commedchemexpress.comnih.gov

Fluorometric Assays for Esterase Kinetics

The hydrolysis of 4-MUN allows for sensitive, real-time monitoring of esterase activity, making it suitable for detailed kinetic studies. chemimpex.com By measuring the rate of fluorescence generation at various substrate concentrations, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide fundamental insights into the enzyme's affinity for the substrate and its catalytic efficiency. The stability and favorable fluorescence characteristics of 4-MUN contribute to reliable and reproducible results in these laboratory assays. chemimpex.com

Application in Zymogram Analysis for Enzyme Visualization

Zymogram analysis is a powerful technique used to detect and characterize enzymes based on their catalytic activity directly within a gel matrix after electrophoresis. This compound (4-MU-nonanoate) serves as an effective fluorogenic substrate in zymography for the visualization of lipases and esterases. This method offers high sensitivity, allowing for the detection of minute amounts of active enzyme.

The principle of zymography using 4-MU-nonanoate involves the separation of proteins under non-denaturing or partially denaturing conditions via polyacrylamide gel electrophoresis (PAGE). Following electrophoresis, the gel is incubated with a solution containing 4-MU-nonanoate. Enzymes within the gel that possess lipolytic activity will hydrolyze the nonanoate ester bond of the substrate. This cleavage releases the highly fluorescent molecule 4-methylumbelliferone (4-MU). medchemexpress.combiosynth.commedchemexpress.com When the gel is exposed to ultraviolet (UV) light, the areas containing the active enzyme will emit a bright blue fluorescence, revealing the position of the enzyme as a distinct band. medchemexpress.commedchemexpress.com

This technique is particularly valuable for distinguishing between different isoforms of an enzyme, assessing the activity of purified enzymes, or identifying lipolytic enzymes in complex protein mixtures such as crude cell lysates or culture supernatants. For instance, in a study characterizing lipases from the fungi Rhizomucor miehei and Rhizopus oryzae, native PAGE was followed by lipolytic activity staining using this compound to visualize the purified lipases. researchgate.net This allowed for the direct in-gel confirmation of the enzymatic activity of the separated proteins. researchgate.net

The fluorescence intensity of the bands in the zymogram can also provide semi-quantitative information about the amount of active enzyme present. The stability of the enzymes' affinity for the fungal cell walls has been noted in similar methylumbelliferone-based assays, suggesting robust and reliable detection. nih.gov

Table 1: Zymogram Analysis of Fungal Lipases Using this compound

| Fungal Source | Enzyme Visualized | Method | Observation | Reference |

| Rhizomucor miehei NRRL 5282 | Lipase | Native-PAGE followed by incubation with this compound | Fluorescent band under UV light indicating lipolytic activity | researchgate.net |

| Rhizopus oryzae NRRL 1526 | Lipase | Native-PAGE followed by incubation with this compound | Fluorescent band under UV light indicating lipolytic activity | researchgate.net |

Enzyme Purification and Biochemical Characterization Methodologies Utilizing this compound

This compound is an indispensable tool in the methodologies for purifying and biochemically characterizing lipolytic enzymes. Its role extends from initial activity screening during purification to detailed kinetic analysis of the purified enzyme.

During enzyme purification, fractions from various chromatography steps (e.g., ion exchange, size exclusion, or hydrophobic interaction chromatography) must be assayed for the target enzyme's activity to identify the fractions containing the protein of interest. The high sensitivity of the fluorometric assay using 4-MU-nonanoate makes it ideal for this purpose. chemimpex.com The assay is rapid and can be adapted to a high-throughput microplate format, allowing for the efficient screening of a large number of fractions. nih.gov The procedure involves adding a small aliquot of each fraction to a solution of 4-MU-nonanoate and measuring the rate of increase in fluorescence over time. The fluorescence is maximally intense at an alkaline pH, with excitation typically around 350-370 nm and emission between 440-470 nm. biosynth.com

Once the enzyme is purified, 4-MU-nonanoate is crucial for its biochemical characterization. Key parameters such as specific activity, pH optimum, temperature stability, and kinetic constants (Kₘ and Vₘₐₓ) can be determined.

Specific Activity: The activity of the purified enzyme, measured as the rate of 4-MU release from 4-MU-nonanoate per unit amount of protein, is determined to assess the purity of the enzyme preparation.

pH and Temperature Profiles: By performing the activity assay under a range of pH values and temperatures, the optimal conditions for enzyme activity can be established. Studies on various ectomycorrhizal species have demonstrated the utility of methylumbelliferone-labelled substrates in determining pH optima for different enzymes. nih.gov

Enzyme Kinetics: 4-MU-nonanoate is used as the substrate to determine the Michaelis-Menten constants. By measuring the initial reaction velocity at various substrate concentrations, the Michaelis constant (Kₘ), which reflects the enzyme's affinity for the substrate, and the maximum velocity (Vₘₐₓ) can be calculated. This information is fundamental to understanding the catalytic mechanism of the enzyme. chemimpex.com

For example, the purification of lipases from Rhizomucor miehei and Rhizopus oryzae involved tracking the lipolytic activity through the purification steps, leading to the isolation of enzymes with apparent molecular masses of approximately 55 kDa and 35 kDa, respectively. researchgate.net Subsequent characterization would rely on substrates like 4-MU-nonanoate to elucidate their catalytic properties in detail.

Table 2: Research Findings on Enzyme Characterization

| Enzyme Source | Parameter Determined | Substrate Used | Key Finding | Reference |

| Ectomycorrhizal Fungi | pH Optimum, Enzyme Kinetics | 4-Methylumbelliferone-labelled substrates | Different species exhibited varying enzymatic activities, kinetics, and pH optima. | nih.gov |

| Rhizomucor miehei | Molecular Mass | (Implied activity staining with 4-MU-nonanoate) | Purified lipase had an estimated molecular mass of ~55 kDa. | researchgate.net |

| Rhizopus oryzae | Molecular Mass | (Implied activity staining with 4-MU-nonanoate) | Purified lipase had an estimated molecular mass of ~35 kDa. | researchgate.net |

Research Applications in Microbial and Cellular Systems

Investigation of Bacterial Enzyme Activities

MUN is extensively used as a fluorogenic substrate to detect and quantify esterase and lipase (B570770) activities in various bacterial species. medchemexpress.commedchemexpress.eu This application is crucial for bacterial identification, metabolic studies, and assessing the role of these enzymes in bacterial physiology and pathogenesis.

The hydrolysis of MUN serves as a direct indicator of esterase presence. This reaction has been adapted into sensitive assays for detecting bacterial growth and specific enzymatic capabilities. For instance, studies on psychrotrophic bacteria isolated from milk, such as Pseudomonas fluorescens, have utilized MUN in fluorimetric assays to measure lipase activity. researchgate.net Research has shown that different bacterial strains exhibit varying levels of activity against MUN, highlighting its utility in differentiating between them based on their enzymatic profiles. researchgate.net While some bacterial esterases show high specificity for short-chain esters, the nonanoate (B1231133) moiety of MUN allows for the probing of enzymes that recognize medium to long-chain fatty acid esters. plos.org This specificity is a key factor in identifying particular classes of bacterial lipolytic enzymes.

4-Methylumbelliferyl nonanoate is frequently incorporated into culture media and testing panels to facilitate the rapid discrimination and identification of microorganisms. biosynth.comvwr.com When included in a growth medium, bacteria that produce the relevant esterases will hydrolyze MUN, causing the colony or the surrounding medium to fluoresce under UV light. google.com This provides a clear and easily detectable signal of growth and specific metabolic activity.

Several patented methods utilize MUN as part of a cocktail of fluorogenic substrates to enhance the sensitivity and discriminatory power of microbiological tests. google.comgoogle.com For example, it has been combined with substrates like 4-methylumbelliferyl phosphate (B84403) to create a broader testing platform for identifying a range of clinically significant Gram-positive organisms, including staphylococci and enterococci. google.com This approach allows for the detection of different enzyme classes simultaneously, providing a more detailed metabolic fingerprint for the tested microorganism.

Table 1: Applications of this compound in Microbial Enzyme Detection

| Organism/System | Enzyme Detected | Application | Reference(s) |

| Pseudomonas fluorescens | Lipase/Esterase | Enzyme activity assay in psychrotrophic bacteria | researchgate.net |

| Gram-positive Bacteria (Staphylococcus, Enterococcus) | Esterase | Component of fluorogenic cocktail for microbial growth detection and discrimination | google.comgoogle.com |

| Mortierella echinosphaera (Fungus) | Lipase | Zymogram analysis for identifying active enzyme bands | mdpi.comresearchgate.net |

| Soil Microbiome | Nonanoate Esterase | Measurement of microbial enzyme activity in environmental samples | researchgate.net |

Profiling of Fungal and Yeast Enzyme Activities

Similar to its use in bacteriology, MUN is a valuable tool for studying the enzymatic activities of fungi and yeasts. Lipases and esterases are crucial for these organisms, particularly for saprotrophs that break down complex organic matter.

Saprotrophic fungi play a critical role in nutrient cycling by decomposing organic material, a process that relies heavily on the secretion of hydrolytic enzymes. plos.orgnih.gov Characterizing these enzymes is essential for understanding ecosystem dynamics. This compound has been used to detect and characterize lipases from these fungi. In a notable study, zymogram analysis using MUN as a substrate successfully identified a specific 30 kDa lipase from the oleaginous saprotrophic fungus Mortierella echinosphaera. mdpi.comresearchgate.net This technique, where the substrate is applied to a gel after protein electrophoresis, allows for the visualization of specific enzyme bands that retain their catalytic activity, appearing as fluorescent bands under UV light. mdpi.comresearchgate.netresearchgate.net Furthermore, MUN is used in broader studies of soil microbial communities to measure total nonanoate esterase activity, which reflects the functional capacity of the soil's decomposer community, including its saprotrophic fungi. researchgate.net

The rapid identification of yeasts is clinically and industrially important. Enzyme profiling using fluorogenic substrates is a well-established method for this purpose. google.comnih.gov Panels of different 4-methylumbelliferyl substrates can be used to generate a unique enzymatic fingerprint for various yeast species, such as those from the genera Candida and Cryptococcus. nih.gov While a single substrate may not identify all species, MUN can be a valuable component in a larger panel designed to detect esterase and lipase activities. The principle remains the same: yeast cells that produce the target enzyme will cleave MUN, releasing the fluorescent 4-methylumbelliferone (B1674119) and allowing for rapid, sensitive detection. nih.gov

Potential for Applications in Cellular Imaging (Conceptual Framework)

The intrinsic properties of this compound make it an ideal candidate for development as a probe for cellular imaging via fluorescence microscopy. The conceptual framework for this application is based on its function as a "turn-on" fluorogenic substrate.

The process would involve the following steps:

Cellular Uptake: The non-polar nature of the nonanoate chain facilitates the diffusion of the MUN molecule across the cell membrane and into the cytoplasm. For fungi and bacteria, the substrate can also access periplasmic enzymes located between the cell wall and cell membrane. nih.gov

Enzymatic Cleavage: If the cell expresses an active intracellular or periplasmic esterase capable of hydrolyzing the nonanoate ester, it will cleave MUN.

Fluorescence Activation: The cleavage releases the 4-methylumbelliferone (4-MU) product. medchemexpress.commedchemexpress.com

Signal Accumulation and Detection: Unlike the substrate, the liberated 4-MU is a highly fluorescent and more polar molecule. This change can lead to its accumulation within the cell, allowing the cell to be visualized as a fluorescent entity against a dark background using fluorescence microscopy. medchemexpress.com

This "load-and-trap" mechanism allows for the real-time visualization of enzymatic activity within living cells and could be used to study dynamic cellular processes, identify specific cell populations within a mixed culture, or screen for enzyme expression.

Advanced Methodologies and High Throughput Screening Hts

Integration of 4-METHYLUMBELLIFERYL NONANOATE (B1231133) into High-Throughput Enzyme Assays

4-Methylumbelliferyl Nonanoate serves as a fluorogenic substrate for lipases. biosynth.com In its intact form, the molecule is non-fluorescent. However, when a lipase (B570770) enzyme hydrolyzes the ester bond, it liberates the highly fluorescent molecule 4-methylumbelliferone (B1674119). chemodex.com This resulting fluorescence can be readily measured, providing a direct correlation to the level of enzyme activity. The principle of this assay is the enzymatic cleavage of the ester bond in this compound, which leads to the release of the fluorescent compound 4-methylumbelliferone and oleate (B1233923). The fluorescence of the liberated 4-methylumbelliferone can be detected using a fluorometer at an excitation wavelength of approximately 320 nm and an emission wavelength of around 455 nm. researchgate.net This method's high sensitivity and the ability to continuously monitor reaction kinetics are significant advantages. unipd.it

High-throughput screening is a critical methodology for the discovery of novel small molecule inhibitors for various enzymes. nih.gov The development of fluorescence-based assays that can be miniaturized into high-density formats, such as 1536-well plates, is a key aspect of modern drug discovery and enzyme profiling. nih.gov While some studies have compared fluorescence-based assays with other methods like luminescence-based assays and found that the latter may produce lower false-positive rates in certain contexts, both are considered robust for HTS applications. nih.gov

The use of microplate formats, particularly 384- and 1536-well plates, is fundamental to achieving the high-throughput capacity required for large-scale screening campaigns. nih.gov These platforms are amenable to automation, allowing for the rapid and simultaneous analysis of thousands of samples. The integration of this compound-based assays into these automated systems enables the efficient screening of compound libraries for potential lipase inhibitors or activators. The assay's simplicity and the direct correlation between fluorescence and enzyme activity make it well-suited for the automated workflows common in HTS laboratories.

A fluorescence plate-based assay utilizing a similar substrate, 4-methylumbelliferyl caprylate, has been successfully developed for quantifying esterase activity. researchgate.net This demonstrates the adaptability of 4-methylumbelliferyl-based substrates for use in microplate readers, which are standard equipment in most research and industrial laboratories. The ability to perform these assays in a plate-based format significantly reduces the volume of reagents required and increases the number of experiments that can be performed in a given time.

In HTS platforms, this compound allows for both quantitative and qualitative detection of lipase activity.

Qualitative Detection: At a basic level, the generation of a fluorescent signal indicates the presence of an active lipase. This is useful for initial "hit" identification in large-scale screens, where the primary goal is to quickly identify compounds or samples that exhibit any level of enzymatic activity.

Quantitative Detection: By measuring the intensity of the fluorescence produced over time, a quantitative measure of the enzyme's reaction rate can be obtained. This is crucial for determining the potency of inhibitors (e.g., calculating IC50 values) or for comparing the activity levels of different enzyme preparations. The fluorescence signal is directly proportional to the amount of product formed, allowing for accurate kinetic studies. A study on a similar fluorogenic substrate, fluorescein (B123965) dibutyrate, demonstrated that quantifying fluorescence intensity provides a more accurate calibration curve than other methods like measuring the radius of fluorescent halos in gel diffusion assays. unipd.it

The robust performance and low reagent requirements of fluorescence-based assays make them a valuable tool for discovering and characterizing enzyme inhibitors in a high-throughput setting. nih.gov

Applications in Biosensor Development for Enzymatic Detection

Enzyme-based biosensors are analytical devices that utilize the high specificity of enzymes for the detection of target analytes. nih.gov These biosensors typically consist of an enzyme immobilized on a transducer, which converts the biochemical reaction into a measurable signal. nih.gov The use of fluorescent signals is a common and effective transduction method in biosensor design. pjoes.com

This compound and similar fluorogenic substrates are well-suited for the development of optical biosensors for lipase detection. The principle remains the same: the enzymatic hydrolysis of the substrate produces a fluorescent signal that can be detected and quantified. This approach offers high sensitivity and specificity due to the inherent properties of the enzyme-substrate reaction. nih.gov

The development of biosensors often involves the immobilization of the enzyme onto a solid support. nih.gov Various methods can be employed for immobilization, including entrapment, adsorption, and covalent bonding. pjoes.com Once immobilized, the enzyme can be integrated into a variety of sensor formats, from simple test strips to more complex microfluidic devices. The growing interest in biosensors is driven by their potential applications in diverse fields such as medicine, environmental monitoring, and the food industry. pjoes.com

Utilization in Food Industry Research for Lipolytic Activity Monitoring

Lipases play a significant role in the food industry, where they are involved in processes such as flavor development, fat modification, and the production of various food ingredients. researchgate.net Monitoring lipolytic activity is crucial for quality control and process optimization. Assays based on this compound provide a sensitive and convenient method for this purpose.

The ability to monitor lipase activity is important in various food-related applications. For instance, in the dairy industry, the activity of milk lipase can impact the quality and shelf-life of products. A quantitative fluorescence-based assay was successfully used to compare the lipolytic activity in the milk of different mammals, highlighting the method's utility in food science research. unipd.it The development of such assays holds significant promise for applications in food production and monitoring. unipd.it

Furthermore, the search for novel enzymes with desirable properties for industrial applications often involves screening microorganisms from various environments. unipd.it High-throughput assays using fluorogenic substrates like this compound can accelerate the discovery and characterization of new lipases with potential uses in the food industry.

Comparative Analysis with Other Fluorogenic Substrates

Comparison of 4-METHYLUMBELLIFERYL NONANOATE (B1231133) with Other 4-Methylumbelliferyl Esters

The enzymatic hydrolysis of 4-methylumbelliferyl esters by lipases and esterases is significantly influenced by the length of the acyl chain. This variation in substrate specificity allows for the characterization and differentiation of enzyme activity.

Substrate Chain Length Considerations

The rate of hydrolysis and the specificity of an enzyme for a particular 4-methylumbelliferyl ester are directly related to the length of the fatty acid chain attached to the 4-methylumbelliferone (B1674119) core. While specific kinetic data for a wide range of lipases with 4-methylumbelliferyl nonanoate is not extensively compiled in single studies, general trends can be inferred from research on various lipases and esterases with substrates of different chain lengths.

Generally, lipases, which are a subclass of esterases, are defined by their ability to hydrolyze water-insoluble esters, typically those with longer acyl chains (greater than 10 carbons). Conversely, esterases preferentially act on water-soluble esters with shorter acyl chains. However, this distinction is not absolute, and many enzymes exhibit activity across a spectrum of chain lengths.

Research indicates that different lipases exhibit distinct preferences for acyl chain length. For instance, pancreatic lipase (B570770) has shown higher activity towards triglycerides with short-to-medium chain fatty acids (C2-C8). Some microbial lipases, such as that from Pseudomonas fluorescens, display optimal activity with a C8 substrate. Other studies on esterases have shown peak activities with either very short chains like acetate (B1210297) (C2) or longer chains like decanoate (B1226879) (C10).

The nonanoate (C9) chain of 4-MUN places it in the medium-to-long chain category, making it a suitable substrate for detecting a broad range of lipase activities. Its performance relative to other common 4-methylumbelliferyl esters can be summarized as follows:

Short-chain esters (Acetate - C2, Butyrate - C4): These are typically excellent substrates for general esterases. Lipases may show some activity, but often less than with longer chains.

Medium-chain esters (Heptanoate - C7, Octanoate - C8): This range is often optimal for many lipases, providing a good balance of hydrophobicity for enzyme binding without being overly sterically hindered.

Long-chain esters (Decanoate - C10, Oleate (B1233923) - C18:1, Palmitate - C16): These are more specific for true lipases. The long, hydrophobic chains are characteristic of the natural substrates of these enzymes. However, very long chains can sometimes lead to lower reaction rates due to steric hindrance or insolubility.

The following interactive table provides a conceptual comparison of the relative activity of various lipases and esterases with different 4-methylumbelliferyl esters.

| Substrate | Acyl Chain Length | Typical Enzyme Preference | Relative Hydrolysis Rate (Conceptual) |

| 4-Methylumbelliferyl Acetate | C2 | Esterases | High (Esterases), Low (Lipases) |

| 4-Methylumbelliferyl Butyrate | C4 | Esterases, some Lipases | High (Esterases), Moderate (Lipases) |

| 4-Methylumbelliferyl Heptanoate | C7 | Lipases | Moderate to High |

| 4-Methylumbelliferyl Octanoate | C8 | Many Lipases | High |

| This compound | C9 | Lipases | Moderate to High |

| 4-Methylumbelliferyl Decanoate | C10 | Lipases | Moderate |

| 4-Methylumbelliferyl Oleate | C18:1 | True Lipases | Moderate (Enzyme dependent) |

| 4-Methylumbelliferyl Palmitate | C16 | True Lipases | Moderate (Enzyme dependent) |

Differentiation from Other Classes of 4-Methylumbelliferyl Conjugates

4-Methylumbelliferone can be conjugated to various chemical moieties, not just fatty acids, to create a wide array of fluorogenic substrates. The nature of the conjugated group dictates the class of enzyme that can cleave the bond and release the fluorescent 4-methylumbelliferone. This specificity is the basis for a diverse range of enzymatic assays.

Glycosides: In these substrates, 4-methylumbelliferone is linked to a carbohydrate via a glycosidic bond. These are used to detect the activity of glycosidases. For example, 4-methylumbelliferyl-β-D-glucuronide is a common substrate for β-glucuronidase.

Phosphates: 4-Methylumbelliferyl phosphate (B84403) contains a phosphate group esterified to the hydroxyl of 4-methylumbelliferone. This substrate is used to measure the activity of phosphatases, including alkaline and acid phosphatases.

Sulfates: With a sulfate (B86663) group attached, 4-methylumbelliferyl sulfate is a substrate for sulfatases, enzymes that hydrolyze sulfate esters.

Sialosides (Neuraminidates): 4-Methylumbelliferyl-N-acetylneuraminic acid is used to detect the activity of sialidases (neuraminidases), which cleave terminal sialic acid residues from glycoconjugates.

The key differentiator for this compound is the ester bond linking the nonanoic acid to the 4-methylumbelliferone. This ester linkage makes it a specific substrate for esterases and lipases , enzymes that specialize in hydrolyzing such bonds. In contrast, the other conjugates listed above are resistant to hydrolysis by lipases and esterases due to the different chemical nature of their linkages.

The following interactive table summarizes the differentiation of these 4-methylumbelliferyl conjugates.

| Conjugate Class | Linkage Type | Target Enzyme Class | Example Application |

| Esters (e.g., Nonanoate) | Ester | Lipases, Esterases | Detection of fat and oil degrading enzymes |

| Glycosides | Glycosidic | Glycosidases | Detection of carbohydrate-cleaving enzymes |

| Phosphates | Phosphate Ester | Phosphatases | Measurement of dephosphorylation activity |

| Sulfates | Sulfate Ester | Sulfatases | Assay of sulfatase activity |

| Sialosides | Glycosidic (Sialic Acid) | Sialidases (Neuraminidases) | Detection of viral or bacterial neuraminidase |

Performance Assessment Against Alternative Fluorogenic Chemistries

While 4-methylumbelliferyl-based substrates are widely used, other fluorogenic and chromogenic chemistries are also employed for enzyme assays. A performance assessment requires consideration of factors such as sensitivity, pH dependence of the fluorescent signal, and substrate specificity.

ALDOL® Family: The ALDOL® family of substrates are typically used for the detection of aldolase (B8822740) activity and are not directly comparable to lipase substrates like this compound. They operate on a different enzymatic principle and are used in different biochemical pathways.

Resorufin-based Substrates: Resorufin-based compounds are another class of fluorogenic substrates. For lipase activity, esters of resorufin (B1680543) can be used. Resorufin has the advantage of a longer wavelength of emission (in the orange-red spectrum), which can reduce interference from background fluorescence often found in biological samples (which is typically in the blue-green region). The fluorescent product of 4-methylumbelliferyl esters, 4-methylumbelliferone, fluoresces in the blue region of the spectrum. The choice between a resorufin-based substrate and a 4-methylumbelliferyl-based substrate may therefore depend on the specific application and the potential for autofluorescence in the sample matrix.

The following table provides a high-level comparison of these different fluorogenic chemistries.

| Feature | 4-Methylumbelliferyl-based | ALDOL® Family | Resorufin-based |

| Target Enzyme for Nonanoate | Lipases, Esterases | Aldolases | Lipases, Esterases (with ester conjugate) |

| Fluorescence Emission | Blue (~450 nm) | Varies with specific substrate | Orange-Red (~585 nm) |

| Key Advantage | High quantum yield, well-established | Specific for aldolase reactions | Long emission wavelength reduces background fluorescence |

| Consideration | pH-dependent fluorescence | Not for lipase/esterase detection | Photostability can be a concern |

Challenges and Limitations in Research Applications of 4 Methylumbelliferyl Nonanoate

Methodological Difficulties in Accurate Signal Quantification

Accurate quantification of the fluorescent signal generated from the enzymatic hydrolysis of 4-Methylumbelliferyl nonanoate (B1231133) is frequently complicated by several methodological factors. The primary product, 4-methylumbelliferone (B1674119) (4-MU), exhibits pH-dependent fluorescence. nih.gov Maximum fluorescence intensity is typically achieved in alkaline conditions, which often necessitates stopping the enzymatic reaction with a high-pH buffer. nih.govnih.gov This requirement can be a significant drawback for continuous assays that aim to monitor enzyme activity in real-time under physiological pH conditions.

Another significant challenge is the potential for the substrate itself to interfere with the fluorescence measurement of the product. Research on other 4-MU derivatives has shown that the substrate can exhibit its own fluorescence at the excitation and emission wavelengths used for the product, 4-MU. researchgate.net This can lead to substantial nonlinear interference, particularly when varying substrate concentrations are used to determine enzyme kinetics. researchgate.net This interference necessitates the implementation of correction factors, which are empirically determined by comparing the fluorescence of 4-MU alone and in the presence of the substrate. researchgate.net Failure to account for this can lead to inaccurate calculations of kinetic parameters such as Vmax and Km. researchgate.net

| Factor | Description | Impact on Quantification | Mitigation Strategy |

| pH-Dependent Fluorescence | The fluorescence of the product, 4-methylumbelliferone (4-MU), is highly dependent on the pH of the solution, with maximal emission in alkaline environments. nih.govnih.gov | Requires stopping the reaction with a high-pH buffer, complicating continuous assays at physiological pH. Can lead to underestimation of activity if pH is not optimal. | Use of a "stop buffer" with a high pH (e.g., pH 10) to ensure maximal and stable fluorescence before measurement. nih.gov |

| Substrate Interference | The 4-Methylumbelliferyl nonanoate substrate itself can fluoresce at the excitation/emission wavelengths of the 4-MU product. researchgate.net | Causes non-linear increases in background fluorescence, leading to inaccuracies in determining the true rate of product formation, especially at high substrate concentrations. researchgate.net | Measurement of background fluorescence at each substrate concentration and subtraction from the total signal. Application of mathematical correction factors. researchgate.net |

Issues Related to Signal Diffusion and Localization in Complex Assays

In complex biological systems, such as in cell-based assays or studies involving tissues, the diffusion of the fluorescent product, 4-methylumbelliferone, can present a considerable challenge. When an enzyme cleaves this compound, the liberated 4-MU is a small, water-soluble molecule. This solubility allows it to diffuse away from the site of enzymatic activity.

This diffusion can lead to a delocalized signal, making it difficult to pinpoint the exact location of the enzyme within a cell or tissue. The resulting blurred signal can compromise the spatial resolution of the assay, which is particularly problematic in applications like fluorescence microscopy where precise localization is critical. While specific studies detailing the diffusion characteristics of 4-MU derived from this compound are not abundant, the general principle of small-molecule fluorophore diffusion is a well-recognized limitation in enzyme histochemistry.

Consideration of Background Fluorescence and Assay Interference

Background fluorescence and interference from various sources are persistent issues in assays utilizing this compound. These can artificially inflate the measured signal, leading to false-positive results or an overestimation of enzyme activity.

One source of interference is the intrinsic fluorescence of the substrate itself, as mentioned previously. researchgate.net Additionally, in biological samples like dried blood spots, other lipases or esterases present in the sample can hydrolyze the substrate, contributing to the signal and making it difficult to isolate the activity of the specific enzyme of interest. nih.gov In fact, this compound is described as a fluorogenic substrate for esterases, highlighting its lack of absolute specificity for a single lipase (B570770).

Furthermore, when used in high-throughput screening (HTS) of chemical libraries, a significant percentage of test compounds can be intrinsically fluorescent. nih.gov If their fluorescence spectrum overlaps with that of 4-MU, they can directly interfere with the assay readout. nih.gov Compounds can also interfere by absorbing the excitation or emission light, a phenomenon known as quenching, which leads to an underestimation of enzyme activity. nih.gov Even environmental factors, such as fluorescent dust particles, can interfere with sensitive fluorescence-based assays. nih.gov

| Source of Interference | Mechanism | Potential Outcome |

| Biological Samples | Autofluorescence from endogenous molecules (e.g., NADH, FAD). Presence of multiple enzymes (esterases, other lipases) that can hydrolyze the substrate. nih.gov | High background signal, overestimation of target enzyme activity due to lack of substrate specificity. |

| Test Compounds (in HTS) | Intrinsic fluorescence of compounds in screening libraries. nih.gov Quenching of the fluorescent signal by absorbing excitation or emission light. nih.gov | False positives (fluorescent compounds) or false negatives (quenching compounds). |

| Assay Components/Environment | Intrinsic fluorescence of the this compound substrate. researchgate.net Contamination with fluorescent particles like dust. nih.gov | Increased background noise, reduced signal-to-noise ratio, and inaccurate measurements. |

Future Research Directions and Emerging Methodologies

Development of Enhanced Fluorogenic Probes Based on 4-Methylumbelliferone (B1674119) Scaffolds

The foundational 4-methylumbelliferone (4-MU) scaffold is a versatile platform for the design of next-generation fluorogenic probes with enhanced properties. A primary area of research focuses on modifying the core structure to improve sensitivity, specificity, and functionality under diverse experimental conditions.

One key strategy involves the chemical modification of the 4-MU ring system to alter its photophysical properties. For instance, the introduction of fluorine atoms to the umbelliferone (B1683723) structure has been shown to lower the pKa of the resulting fluorophore, leading to brighter fluorescence in acidic environments. stanford.edunih.gov This is particularly advantageous for studying enzymatic activities that occur in acidic organelles like lysosomes. Similarly, the synthesis of derivatives with substitutions at various positions on the coumarin (B35378) ring can lead to probes with shifted excitation and emission spectra, enabling multiplex assays where multiple enzymatic activities are measured simultaneously. researchgate.net

Another avenue of development is the creation of "off-on" fluorescent probes. These probes are designed to be non-fluorescent until they interact with their target enzyme. One such novel probe was designed to detect tyrosinase, a biomarker for certain cancers. nih.govfrontiersin.org In this design, a recognition group is attached to the 4-methylumbelliferone fluorophore, quenching its fluorescence. nih.govfrontiersin.org Upon enzymatic cleavage by tyrosinase, the recognition group is released, leading to a recovery of fluorescence. nih.govfrontiersin.org This "off-on" mechanism provides a high signal-to-noise ratio, enhancing detection sensitivity. nih.govfrontiersin.org

Furthermore, research is being directed towards creating probes with built-in targeting capabilities. By conjugating the 4-methylumbelliferone scaffold to molecules that specifically bind to certain cell types or subcellular compartments, researchers can direct the probe to the precise location of interest, allowing for highly localized measurements of enzyme activity.

| Modification Strategy | Example Derivative | Advantage | Potential Application |

|---|---|---|---|

| Fluorination | 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) | Increased fluorescence at acidic pH | Assaying acid phosphatase activity in lysosomes stanford.edunih.gov |

| Chlorination | 6-chloro-4-methylumbelliferone-β-D-glucuronide (CMUG) | Enhanced fluorescence signal | More sensitive detection of β-glucuronidase in bacteria like E. coli researchgate.net |

| "Off-On" Switching | 3-hydroxybenzyl-ether of 4-methylumbelliferone | High signal-to-noise ratio | Sensitive detection of tyrosinase activity nih.govfrontiersin.org |

| Amide Derivatives | Novel 4-methylumbelliferone amide derivatives | Diverse biological activities | Development of new pesticides with acaricidal, herbicidal, and antifungal properties mdpi.com |

Integration with Advanced Spectroscopic and Imaging Techniques

To fully exploit the capabilities of enhanced 4-methylumbelliferyl nonanoate-based probes, their integration with advanced spectroscopic and imaging techniques is crucial. These technologies offer the potential to visualize and quantify enzymatic activity with unprecedented spatial and temporal resolution within complex biological systems.

Multiphoton Microscopy (MPM) is a powerful technique for imaging deep within living tissues with reduced phototoxicity and background fluorescence. nih.govwiley.comp-inst.com The use of 4-methylumbelliferone and its derivatives as probes in MPM allows for the visualization of enzymatic activity in real-time in intact biological specimens, such as tissues and even whole organisms. nih.gov This approach has been used to study the tissue distribution of 4-methylumbelliferone, demonstrating its uptake in various organs. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) provides information not just on the intensity of fluorescence but also on the fluorescence lifetime of a probe, which is the average time it remains in the excited state. nih.govbiorxiv.orgreading.ac.uk The fluorescence lifetime of 4-methylumbelliferone can change upon enzymatic cleavage of the nonanoate (B1231133) group, providing a ratiometric readout that is independent of probe concentration. reading.ac.uk FLIM can be used to create quantitative maps of enzyme activity within cells and tissues, offering insights into metabolic processes. youtube.com

Super-Resolution Microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), have broken the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. nih.govfsu.eduyoutube.com The development of photoswitchable or photostable derivatives of 4-methylumbelliferone could allow for the super-resolution imaging of enzyme activity, revealing the precise localization of enzymatic processes on a molecular level.

Förster Resonance Energy Transfer (FRET) -based probes are another promising area. A FRET system typically involves two fluorophores, a donor and an acceptor. When in close proximity, the excitation energy of the donor is transferred to the acceptor, resulting in acceptor fluorescence. An enzyme-cleavable linker can be used to separate the two fluorophores, disrupting FRET. nih.govmdpi.com By designing FRET probes that incorporate a 4-methylumbelliferone derivative as one of the fluorophores and a substrate for a specific enzyme, researchers can create highly specific and quantitative assays for enzyme activity. nih.govrsc.org

High-Throughput Screening (HTS) and Flow Cytometry platforms can be enhanced by the use of fluorogenic probes like this compound. helsinki.fispringernature.comanu.edu.au These automated systems allow for the rapid analysis of thousands of samples, making them ideal for drug discovery and screening for enzyme inhibitors. helsinki.fispringernature.com The bright fluorescence of 4-methylumbelliferone upon enzymatic activity provides a robust signal for these high-throughput applications. nih.govanu.edu.au

| Advanced Technique | Principle | Application with 4-MU Probes | Potential Insights |

|---|---|---|---|

| Multiphoton Microscopy (MPM) | Uses non-linear excitation to image deep within scattering samples. nih.govwiley.com | Real-time imaging of enzyme activity in living tissues and organisms. nih.gov | Understanding the spatial and temporal dynamics of enzymatic processes in a native context. |

| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which is sensitive to the probe's environment. nih.govbiorxiv.org | Quantitative mapping of enzyme activity independent of probe concentration. reading.ac.uk | Precise quantification of metabolic states and enzyme kinetics within cells. |

| Super-Resolution Microscopy | Overcomes the diffraction limit of light to achieve nanoscale resolution. nih.govyoutube.com | Localization of enzymatic activity to specific subcellular structures and molecular complexes. | Revealing the molecular organization of metabolic pathways. |

| Förster Resonance Energy Transfer (FRET) | Energy transfer between two fluorophores in close proximity, which can be disrupted by enzymatic cleavage. nih.govmdpi.com | Highly specific and ratiometric detection of enzyme activity. rsc.org | Studying protein-protein interactions and the kinetics of enzymatic reactions in real-time. |

| High-Throughput Screening (HTS) & Flow Cytometry | Automated analysis of large numbers of samples. helsinki.fispringernature.com | Rapid screening of compound libraries for enzyme inhibitors or activators. anu.edu.au | Accelerating drug discovery and identifying novel therapeutic targets. |

Expansion of this compound Applications in Novel Biochemical and Biotechnological Contexts

Beyond its traditional use as a substrate for esterases, the 4-methylumbelliferone scaffold is being explored for a wide range of new applications in biochemistry and biotechnology. The inherent fluorescence of the 4-methylumbelliferone core, combined with the ability to chemically modify the molecule, makes it a versatile tool for developing novel assays and probes.

One emerging area is the development of antimicrobial agents . Researchers have synthesized novel derivatives of 4-methylumbelliferone that exhibit significant antimicrobial activity. These compounds can be further developed into new therapeutic agents to combat infectious diseases.

In the field of antioxidant research , derivatives of 4-methylumbelliferone have been synthesized and shown to possess potent antioxidant properties. mdpi.comnih.gov These compounds can scavenge free radicals and may have applications in the prevention and treatment of diseases associated with oxidative stress. mdpi.comnih.gov

The antitumor potential of 4-methylumbelliferone derivatives is another active area of investigation. Several studies have reported that certain derivatives exhibit cytotoxicity towards cancer cells, suggesting their potential as chemotherapeutic agents. The ability to modify the structure of these compounds allows for the optimization of their anticancer activity and selectivity.

Furthermore, this compound and its analogs are being used to study fundamental cellular processes. For example, 4-methylumbelliferone has been identified as an inhibitor of hyaluronan synthesis , a process involved in cell proliferation, migration, and inflammation. This has opened up new avenues for research into the role of hyaluronan in various diseases, including cancer and autoimmune disorders.

The development of chemo-enzymatic synthesis methods is also expanding the range of available 4-methylumbelliferyl glycosides. These can be used as substrates for a variety of glycosidases, enabling the study of carbohydrate metabolism and the diagnosis of genetic disorders associated with glycosidase deficiencies.

| Novel Application Area | Specific Use of 4-MU Derivatives | Research Findings | Future Potential |

|---|---|---|---|

| Antimicrobial Agents | Synthesis of novel coumarin esters and hydrazone derivatives. | Certain derivatives show significant activity against various microbial strains. | Development of new antibiotics and antifungals to combat drug-resistant pathogens. |

| Antioxidant Research | Creation of derivatives with enhanced free radical scavenging capabilities. mdpi.comnih.gov | Demonstrated excellent in vitro antioxidant activity. mdpi.comnih.gov | Therapeutic agents for diseases linked to oxidative stress, such as neurodegenerative disorders and cardiovascular disease. |

| Antitumor Therapies | Design of derivatives that induce apoptosis in cancer cells. | Some compounds show promising cytotoxicity against various cancer cell lines. | Development of novel, targeted cancer therapies with potentially fewer side effects. |

| Hyaluronan Synthesis Inhibition | Use of 4-methylumbelliferone to block hyaluronan production. | Inhibition of hyaluronan synthesis has been shown to have anti-inflammatory and anti-tumor effects. | Treatment of inflammatory diseases, fibrosis, and certain types of cancer. |

| Glycosidase Research | Enzymatic synthesis of 4-methylumbelliferyl xylooligosides. | Creation of new substrates for β-D-xylanase assays. | Improved tools for studying carbohydrate-active enzymes and diagnosing related metabolic disorders. |

Q & A

Basic Research Questions

Q. What are the established protocols for detecting lipase activity using 4-methylumbelliferyl nonanoate in microbial strains?

- Methodology :

- Fluorogenic Assay : this compound is hydrolyzed by lipases to release fluorescent 4-methylumbelliferone (4-MU). Use a microplate reader with excitation/emission wavelengths of 360/450 nm (pH 7.0–7.4) for quantification. Calibrate with 4-MU standards (0–100 µM) to generate a linear regression curve .

- Native-PAGE Staining : Post-electrophoresis, incubate gels with 0.1 mM this compound in Tris-HCl buffer (pH 8.0) at 37°C for 30 min. Visualize bands under UV light (365 nm) to confirm lipase activity .

Q. How is this compound synthesized, and what purity standards are critical for enzymatic studies?

- Synthesis :

- Synthesize via esterification of 4-methylumbelliferone with nonanoyl chloride in anhydrous pyridine. Purify by silica gel chromatography (hexane:ethyl acetate, 3:1 v/v) .

- Quality Control :

- Verify purity (>98%) via HPLC (C18 column, acetonitrile/water gradient). Confirm structure using -NMR (δ 2.35 ppm for methylene protons in nonanoate chain) and mass spectrometry (expected m/z: 328.4 [M+H]) .

Q. What are the optimal storage conditions for this compound to prevent hydrolysis?

- Store at –20°C in airtight, light-protected vials. Prepare working solutions in anhydrous DMSO or ethanol to minimize spontaneous hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do discrepancies in lipase molecular weights across fungal strains affect activity measurements with this compound?

- Experimental Design :

- Compare activity of lipases from Rhizomucor miehei (55 kDa) and Rhizopus oryzae (35 kDa) using identical substrate concentrations (0.5 mM). Normalize activity to protein content (Bradford assay).

- Data Contradiction : Lower-molecular-weight lipases may exhibit higher turnover rates due to structural flexibility, but confirm via Michaelis-Menten kinetics (, ) .

Q. How does pH influence the fluorescence signal of 4-MU in lipase assays, and how can this be calibrated?

- pH-Dependent Fluorescence :

| pH | Excitation (nm) | Emission (nm) |

|---|---|---|

| 4.6 | 330 | 445 |

| 7.4 | 370 | 454 |

| 10.4 | 385 | 454 |

- Use pH-adjusted buffers (e.g., citrate-phosphate for acidic, Tris-HCl for neutral) to match experimental conditions. Include pH controls to correct fluorescence intensity .

Q. What are the limitations of using this compound in high-throughput soil enzyme assays?

- Challenges :

- Soil organic matter (OM) may quench fluorescence. Pre-extract OM with activated charcoal or use centrifugation (10,000 ×g, 10 min) to clarify supernatants.

- Interference : Co-existing esterases may hydrolyze the substrate. Validate specificity using lipase inhibitors (e.g., 1 mM Ebelactone B) .

Q. How does this compound compare to other fluorogenic substrates (e.g., α-naphthyl acetate) in lipase sensitivity?

- Comparative Analysis :

| Substrate | Detection Limit (nmol/min/mg) | Signal-to-Noise Ratio |

|---|---|---|

| This compound | 0.05 | 15:1 |

| α-Naphthyl acetate | 0.2 | 5:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.